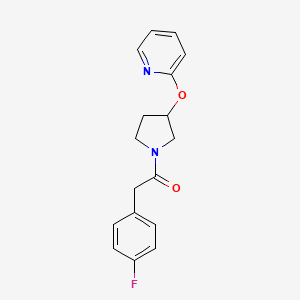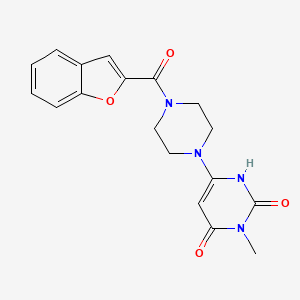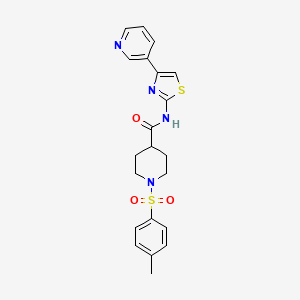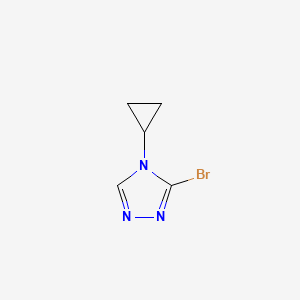
2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of pyrrolidinyl aryl ketones. It is commonly known as FPE or 4'-Fluoro-PVP. This compound is used in scientific research for its pharmacological properties and potential therapeutic applications. The purpose of
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves the inhibition of the dopamine transporter, norepinephrine transporter, and serotonin transporter. By inhibiting these transporters, the compound increases the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in neurotransmitter activity, which can have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone are related to its ability to inhibit the dopamine transporter, norepinephrine transporter, and serotonin transporter. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on the body. For example, an increase in dopamine levels can lead to increased motivation, attention, and pleasure. An increase in norepinephrine levels can lead to increased arousal and alertness. An increase in serotonin levels can lead to improved mood and decreased anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone in lab experiments are related to its pharmacological properties. It has a high affinity for the dopamine transporter, norepinephrine transporter, and serotonin transporter, which makes it a potent inhibitor of these transporters. This allows for the study of the effects of increased neurotransmitter activity on various neurological and psychiatric disorders.
The limitations of using 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone in lab experiments are related to its potential toxicity and abuse potential. This compound has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, because it has activity at the dopamine transporter, it has the potential for abuse and addiction.
Orientations Futures
There are several future directions for research on 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone. One direction is to study its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as ADHD and depression. Another direction is to study its potential toxicity and long-term effects in humans. Additionally, further research is needed to understand its mechanism of action and its effects on neurotransmitter activity in the brain.
Méthodes De Synthèse
The synthesis of 2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves the reaction of 4-fluorobenzaldehyde with pyrrolidine and 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as acetonitrile. The product is purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is used in scientific research for its pharmacological properties. It has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound has also been shown to have activity at the norepinephrine and serotonin transporters. Due to its ability to inhibit these transporters, it has potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD) and depression.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-14-6-4-13(5-7-14)11-17(21)20-10-8-15(12-20)22-16-3-1-2-9-19-16/h1-7,9,15H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPKDHLIJKPRRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methoxybenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2908440.png)

![N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2908445.png)
![2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide](/img/structure/B2908446.png)




![2-Chloro-N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]propanamide](/img/structure/B2908457.png)

![Ethyl 2-[(4-formylbenzoyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2908459.png)


![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2908463.png)